

Introduction: The Critical Role of Salt Selection and Crystallography in Drug Development

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Compound of Interest

Compound Name: *(S)*-2-(pyridin-4-yl)morpholine

Cat. No.: B1499247

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(S)-2-(pyridin-4-yl)morpholine is a heterocyclic compound with potential applications in medicinal chemistry. As with many active pharmaceutical ingredients (APIs), its solid-state properties are of paramount importance for its successful development into a viable drug product. The selection of an appropriate salt form is a critical step in this process, as it can significantly influence key physicochemical properties such as solubility, stability, hygroscopicity, and bioavailability. X-ray crystallography stands as the definitive analytical technique for elucidating the three-dimensional atomic arrangement of these salt forms, providing invaluable insights into their solid-state behavior.

While specific crystallographic data for **(S)**-2-(pyridin-4-yl)morpholine salts are not widely available in the public domain, this guide provides a comprehensive framework for their generation, analysis, and comparison. It is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established scientific principles. This document will detail the experimental workflow from salt screening and crystal growth to single-crystal X-ray diffraction (SC-XRD) analysis and data interpretation.

Part 1: A Systematic Approach to Salt Screening and Single Crystal Growth

The primary objective of salt screening is to identify and characterize different salt forms of an API to find the one with the most desirable properties. The success of this endeavor hinges on a systematic exploration of various counter-ions and crystallization conditions.

Rationale for Counter-ion Selection

The choice of counter-ions (acids for a basic API like **(S)-2-(pyridin-4-yl)morpholine**) is a critical first step. A diverse library of counter-ions should be employed, encompassing a range of pKa values, sizes, shapes, and hydrogen bonding capabilities. A typical selection would include:

- Inorganic Acids: Hydrochloric acid, sulfuric acid, phosphoric acid.
- Simple Carboxylic Acids: Acetic acid, fumaric acid, maleic acid.
- Hydroxy-substituted Carboxylic Acids: Citric acid, tartaric acid, malic acid.
- Sulfonic Acids: Methanesulfonic acid (mesylate), benzenesulfonic acid (besylate).

This diversity increases the probability of forming crystalline salts with a variety of crystal packing arrangements and, consequently, a range of physicochemical properties.

Experimental Protocol: Salt Screening and Crystallization

- Stock Solution Preparation: Prepare a stock solution of **(S)-2-(pyridin-4-yl)morpholine** in a suitable solvent (e.g., methanol, ethanol, or acetone) at a known concentration (e.g., 50 mg/mL).
- Counter-ion Addition: In separate vials, add equimolar amounts of the selected counter-ions to aliquots of the API stock solution.
- Initial Crystallization Screen (Evaporation): Allow the solvent to evaporate slowly at ambient temperature. Observe the vials for the formation of solid material.
- Characterization of Hits: Any crystalline material should be initially analyzed by powder X-ray diffraction (PXRD) to identify unique crystalline forms.

- **Single Crystal Growth:** For promising unique crystalline forms identified by PXRD, single crystals suitable for SC-XRD must be grown. Common methods include:
 - **Slow Evaporation:** A saturated solution of the salt is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate over several days or weeks.
 - **Vapor Diffusion (Hanging or Sitting Drop):** A small drop of the saturated salt solution is placed on a siliconized cover slip and inverted over a reservoir containing a solvent in which the salt is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the salt, promoting the growth of well-ordered crystals.
 - **Cooling Crystallization:** A saturated solution is prepared at an elevated temperature and then slowly cooled.

Part 2: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow

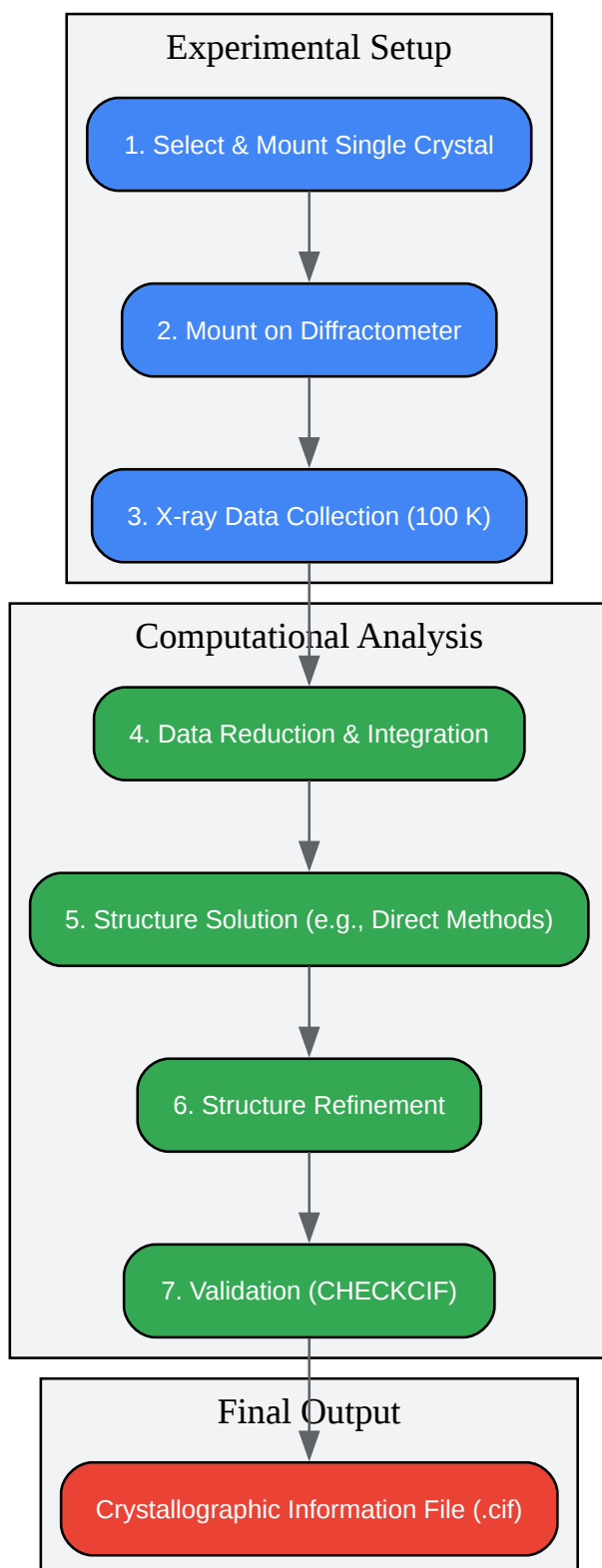
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the SC-XRD experiment can be performed to determine its crystal structure. The workflow is a multi-step process that requires precision and expertise.

Experimental Protocol: SC-XRD Data Collection and Structure Solution

- **Crystal Mounting:** A high-quality single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent degradation during data collection at low temperatures (typically 100 K).
- **Data Collection:** The mounted crystal is placed in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction pattern on a detector.
- **Data Reduction:** The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices (h,k,l).

- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
- **Structure Refinement:** The initial model of the crystal structure is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
- **Structure Validation:** The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

Visualization of the SC-XRD Workflow



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: A Framework for Comparing Crystallographic Data

The true value of this analysis lies in the comparison of different salt forms. A structured comparison of their crystallographic parameters can reveal important differences in their solid-state properties. The following table provides a template for such a comparison.

Parameter	(S)-2-(pyridin-4-yl)morpholine HCl Salt	(S)-2-(pyridin-4-yl)morpholine Tartrate Salt	(S)-2-(pyridin-4-yl)morpholine Mesylate Salt	Significance
Formula	Experimental Data	Experimental Data	Experimental Data	Indicates stoichiometry and presence of solvates.
Crystal System	e.g., Monoclinic	e.g., Orthorhombic	e.g., Triclinic	Describes the basic symmetry of the unit cell.
Space Group	e.g., P2 ₁ /c	e.g., P2 ₁ 2 ₁ 2 ₁	e.g., P-1	Defines the symmetry operations within the unit cell.
a (Å)	Experimental Data	Experimental Data	Experimental Data	Unit cell dimension.
b (Å)	Experimental Data	Experimental Data	Experimental Data	Unit cell dimension.
c (Å)	Experimental Data	Experimental Data	Experimental Data	Unit cell dimension.
α (°)	90	90	Experimental Data	Unit cell angle.
β (°)	Experimental Data	90	Experimental Data	Unit cell angle.
γ (°)	90	90	Experimental Data	Unit cell angle.
Volume (Å ³)	Experimental Data	Experimental Data	Experimental Data	Volume of the unit cell.
Z	e.g., 4	e.g., 4	e.g., 2	Number of molecules per unit cell.

Calculated Density (g/cm ³)	Experimental Data	Experimental Data	Experimental Data	Relates to crystal packing efficiency.
Key H-Bonding Motifs	e.g., N-H...Cl	e.g., N-H...O, O- H...N	e.g., N- H...O(sulfonate)	Crucial for stability and physical properties.

Part 4: Linking Crystal Structure to Physicochemical Properties

The crystallographic data presented in the table above is not merely descriptive; it is predictive of the bulk properties of the material.

- **Hydrogen Bonding:** The network of hydrogen bonds is a primary determinant of a crystal's stability. A robust, three-dimensional hydrogen bonding network, often seen in tartrate or citrate salts, can lead to higher melting points and lower solubility compared to salts with simpler, one-dimensional hydrogen bonding motifs, such as some chloride salts.
- **Crystal Packing and Density:** The way molecules pack within the unit cell, reflected by the space group and calculated density, influences the material's mechanical properties and stability. Densely packed structures are generally less prone to phase transformations.
- **Polymorphism and Solvates:** The salt screening process may yield different crystalline forms (polymorphs) or forms containing solvent molecules (solvates/hydrates) for the same salt. X-ray crystallography is the only technique that can definitively identify and characterize these different forms, each of which will have its own unique set of physicochemical properties. For instance, an anhydrous form will typically have higher aqueous solubility than its corresponding hydrate.

By systematically generating and comparing the crystal structures of various **(S)-2-(pyridin-4-yl)morpholine** salts, researchers can make an informed decision on which salt form to advance in the drug development pipeline, based on a solid understanding of its solid-state chemistry. This structured, data-driven approach is fundamental to mitigating risks and ensuring the development of a safe, stable, and effective drug product.

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